REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)[CH:5]=O.O.[NH2:16]N>C(O)C>[F:13][C:10]1[CH:11]=[CH:12][C:7]([C:4]2[CH:3]=[N:2][NH:16][CH:5]=2)=[CH:8][CH:9]=1 |f:1.2|
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Name
|
3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C=O)C1=CC=C(C=C1)F)C
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Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After leaving
|
Type
|
TEMPERATURE
|
Details
|
to be cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure until the amount of the reaction liquid
|
Type
|
ADDITION
|
Details
|
Water (20 mL) was added
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1C=NNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |